molecular formula C14H13BrO5 B2371289 propyl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate CAS No. 898501-43-4

propyl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate

Cat. No.: B2371289
CAS No.: 898501-43-4
M. Wt: 341.157
InChI Key: BQPNFIRMMITBCO-UHFFFAOYSA-N
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Description

Propyl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate is a synthetic chromene derivative characterized by a bromo substituent at the 6-position, a methoxy group at the 8-position, and a propyl ester at the 3-carboxyl position. Chromenes (2H-1-benzopyrans) are oxygen-containing heterocycles with diverse applications in pharmaceuticals, agrochemicals, and materials science. The bromo and methoxy groups confer distinct electronic and steric properties, while the propyl ester enhances lipophilicity compared to its carboxylic acid counterpart (6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylic acid, CAS 119686-34-9) . This esterification likely improves bioavailability and solvent compatibility, making the compound a candidate for drug delivery systems or catalytic intermediates.

Properties

IUPAC Name

propyl 6-bromo-8-methoxy-2-oxochromene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrO5/c1-3-4-19-13(16)10-6-8-5-9(15)7-11(18-2)12(8)20-14(10)17/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQPNFIRMMITBCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC2=CC(=CC(=C2OC1=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate typically involves the following steps:

    Bromination: The starting material, 8-methoxy-2-oxochromene-3-carboxylate, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

    Esterification: The brominated intermediate is then esterified with propanol in the presence of an acid catalyst like sulfuric acid to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can also help in scaling up the production while maintaining safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

propyl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), catalysts (palladium on carbon).

    Oxidation: Potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, methanol or ethanol as solvents.

Major Products

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Hydroxylated derivatives.

    Reduction: Alcohol derivatives.

Scientific Research Applications

Medicinal Chemistry

Antiparasitic Activity
Recent studies have highlighted the potential of chromene derivatives, including propyl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate, as candidates for treating parasitic infections such as leishmaniasis. A related compound, 8-methoxy-3-(4-nitrobenzoyl)-6-propyl-2H-chromen-2-one, demonstrated significant leishmanicidal activity in vitro against Leishmania species, showing comparable efficacy to established treatments like amphotericin B. The selectivity index of these compounds indicates their potential for targeted therapy with reduced cytotoxicity to mammalian cells .

Anticancer Properties
Chromene derivatives have been investigated for their anticancer properties. Studies suggest that these compounds can induce apoptosis in various cancer cell lines through mechanisms involving oxidative stress and modulation of signaling pathways. For instance, their ability to influence reactive oxygen species (ROS) production may contribute to their anticancer effects .

Chemical Synthesis

Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic routes often employ techniques such as microwave-assisted synthesis and solvent-free conditions to enhance yield and reduce reaction times. These methods are crucial for producing this compound in sufficient quantities for research and application .

Table 1: Synthetic Routes and Yields

StepReagents/ConditionsYield (%)
1Starting material + Br₂, DMF85
2Intermediate + Methanol, HCl75
3Final product isolation90

In Vitro and In Vivo Studies
The biological activity of this compound has been evaluated through various in vitro assays that assess its cytotoxicity against cancer cells and its efficacy against Leishmania parasites. For example, in vivo studies demonstrated that administration of related chromene compounds led to significant reductions in parasite load in infected models .

Table 2: Biological Activity Results

CompoundCell Line/OrganismIC50 (µM)Selectivity Index
C4L. amazonensis565.43
C4L. infantum chagasi1033.94

Mechanism of Action

The mechanism of action of propyl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Variations

Key analogs include:

  • 6-Bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylic acid : The parent acid lacks the propyl ester, increasing polarity and hydrogen-bonding capacity via the free carboxylic acid group.
  • Methyl/ethyl esters of 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate : Shorter alkyl chains reduce lipophilicity compared to the propyl ester.
  • Propyl guaiacol (3-propoxy-4-methoxyphenol): Shares a methoxy and propyl group but replaces the chromene core with a phenolic ring and lacks bromination.
  • Ethyl guaiacol and propyl syringol : Differ in alkyl chain length and substituent patterns (e.g., syringol’s additional methoxy group) .

Physicochemical Properties

Table 1 summarizes critical properties:

Compound Molecular Weight Key Functional Groups Predicted logP Melting Point (°C) Solubility (Polarity Trend)
Propyl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate 357.18 Bromo, methoxy, propyl ester 2.8 120–125* Moderate (organic solvents)
6-Bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylic acid 315.10 Bromo, methoxy, carboxylic acid 1.5 185–187 High (aqueous buffers)
Methyl ester analog 299.12 Bromo, methoxy, methyl ester 2.0 95–100* Moderate (ethanol/DMSO)
Ethyl guaiacol 166.22 Hydroxyl, methoxy, ethyl 1.2 75–77 High (polar solvents)
Propyl syringol 212.25 Methoxy (×2), propyl 3.1 90–92 Low (chloroform/hexane)

*Predicted based on alkyl chain trends.

  • Polarity : The propyl ester derivative exhibits lower polarity than the parent acid due to esterification, aligning with ’s observation that longer alkyl chains (e.g., propyl vs. methyl) reduce polarity . However, bromine’s electronegativity partially offsets this effect.
  • Solubility : The compound’s moderate solubility in organic solvents (e.g., DCM, DMSO) contrasts with the high aqueous solubility of the carboxylic acid form. Propyl syringol, with two methoxy groups, shows even lower polarity due to increased steric hindrance .

Hydrogen Bonding and Crystallization

The methoxy and ester groups act as hydrogen-bond acceptors but lack donor capacity, unlike hydroxyl-containing analogs (e.g., ethyl guaiacol). This reduces intermolecular interactions, leading to lower melting points and distinct crystal packing. Etter’s graph set analysis () suggests that such compounds form weaker, less directional hydrogen-bond networks compared to phenolic derivatives, favoring amorphous or less-ordered crystalline phases .

Reactivity and Functional Potential

  • Bromo Substituent: The 6-bromo group enables nucleophilic substitution (e.g., Suzuki coupling), distinguishing it from non-halogenated chromenes.
  • Ester Hydrolysis : The propyl ester is more resistant to hydrolysis than methyl/ethyl esters under basic conditions, enhancing stability in biological matrices .

Biological Activity

Propyl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate is a synthetic organic compound belonging to the chromene class, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C₁₁H₉BrO₅
  • Molar Mass : 299.07 g/mol
  • CAS Number : 477848-48-9

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Topoisomerase Inhibition : Studies have shown that derivatives of chromene compounds can act as inhibitors of topoisomerase II, an enzyme critical for DNA replication and transcription. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
  • Antimicrobial Properties : Chromene derivatives have exhibited significant antimicrobial activity against various pathogens. For example, related compounds have shown effective inhibition zones in susceptibility tests against bacteria such as Staphylococcus aureus and Escherichia coli .
  • Antioxidant Activity : Chromenes are known for their antioxidant properties, which may contribute to their protective effects against oxidative stress-related diseases.

Case Studies and Experimental Data

The following table summarizes key findings from recent studies on the biological activity of this compound and related compounds:

Study ReferenceBiological ActivityFindings
Topoisomerase InhibitionInduced G2/M cell cycle arrest in cancer cell lines.
Antimicrobial ActivityEffective against Staphylococcus aureus with MIC values < 10 µg/mL.
Antioxidant ActivityShowed significant DPPH radical scavenging ability.

Detailed Research Findings

  • Topoisomerase II Inhibition : A study demonstrated that chromene derivatives, including propyl 6-bromo analogs, inhibited both TopoIIα and TopoIIβ at concentrations as low as 20 µM, effectively inducing apoptosis in various cancer cell lines .
  • Antimicrobial Evaluation : In vitro studies indicated that related chromene compounds displayed minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against several bacterial strains, showcasing their potential as antimicrobial agents .
  • Antioxidant Potential : The antioxidant activity was assessed using the DPPH assay, where the compound exhibited a significant reduction in DPPH radicals, indicating its potential use in preventing oxidative damage.

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